(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile
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Overview
Description
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a nitrile group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of a trifluoromethyl ketone with a dimethylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amines.
Scientific Research Applications
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrile group can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(2Z,3E)-2-[(dimethylamino)methylidene]-5-oxohex-3-enenitrile: Lacks the trifluoromethyl group, resulting in different chemical properties.
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enamide: Contains an amide group instead of a nitrile group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in (2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile imparts unique chemical properties, such as increased stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(E,2Z)-2-(dimethylaminomethylidene)-6,6,6-trifluoro-5-oxohex-3-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)6-7(5-13)3-4-8(15)9(10,11)12/h3-4,6H,1-2H3/b4-3+,7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGAEQANYNUJPL-FDTUMDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC(=O)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C/C(=O)C(F)(F)F)\C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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